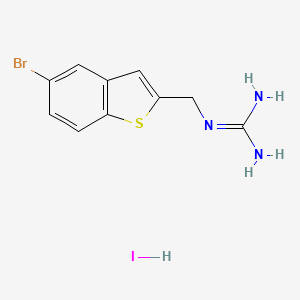
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a brominated benzothiophene ring linked to a guanidine group, forming a monohydriodide salt. Its distinct molecular configuration makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide typically involves the following steps:
Guanidination: The attachment of a guanidine group to the brominated benzothiophene.
Formation of Monohydriodide Salt: The final step involves the formation of the monohydriodide salt through the reaction with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and guanidination processes, followed by purification and crystallization to obtain the monohydriodide salt in high purity. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the guanidine group or the benzothiophene ring.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiophene ring.
科学的研究の応用
Chemistry
In chemistry, ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may be studied for its potential interactions with biological molecules. Its guanidine group can form hydrogen bonds with proteins and nucleic acids, making it a candidate for drug design and molecular biology research.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in developing new pharmaceuticals.
Industry
Industrially, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various applications, including catalysis and material science.
作用機序
The mechanism of action of ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can interact with negatively charged sites on proteins and nucleic acids, potentially modulating their function. The brominated benzothiophene ring may also participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A brominated benzothiophene derivative used in the synthesis of therapeutic agents.
2-[(5-Bromo-1-benzothiophen-2-yl)methyl]guanidine: A similar compound without the monohydriodide salt form.
Uniqueness
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is unique due to its specific combination of a brominated benzothiophene ring and a guanidine group, forming a monohydriodide salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
22963-98-0 |
|---|---|
分子式 |
C10H11BrIN3S |
分子量 |
412.09 g/mol |
IUPAC名 |
2-[(5-bromo-1-benzothiophen-2-yl)methyl]guanidine;hydroiodide |
InChI |
InChI=1S/C10H10BrN3S.HI/c11-7-1-2-9-6(3-7)4-8(15-9)5-14-10(12)13;/h1-4H,5H2,(H4,12,13,14);1H |
InChIキー |
CSBHWVARHHPXDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CN=C(N)N.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




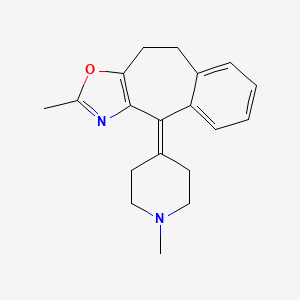

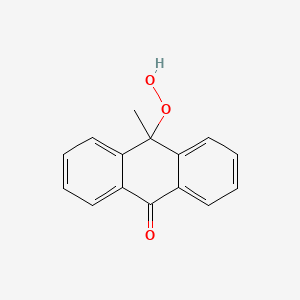

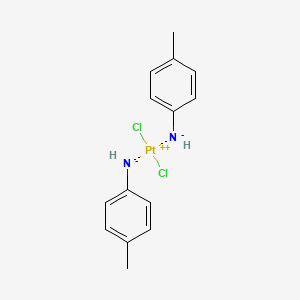
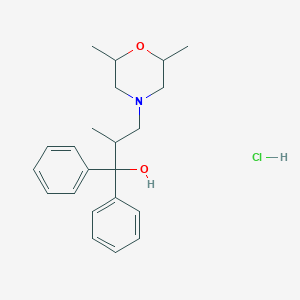
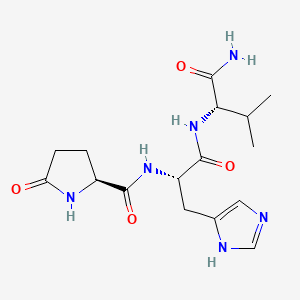
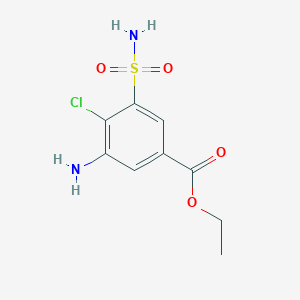
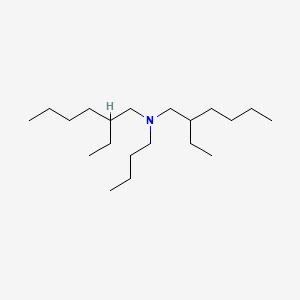

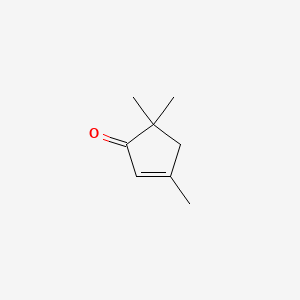
![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14702933.png)
